(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol
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Overview
Description
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol is a compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol . It is a biochemical used primarily in proteomics research . The compound consists of an aminophenyl group and a methyl-imidazolyl group connected via a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol can be achieved through various methods. One common approach involves the reaction of aldehydes or ketones with 2-lithio-1-methyl-1H-imidazole . Another method includes the Grignard reaction of 2-formyl-1-methyl-1H-imidazole with 4-phenoxyphenylmagnesium bromide . These reactions typically require anhydrous conditions and are carried out at low temperatures to ensure high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to more saturated forms.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce imidazoline derivatives.
Scientific Research Applications
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition . The aminophenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol is unique due to its specific combination of an aminophenyl group and a methyl-imidazolyl group. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(4-aminophenyl)-(1-methylimidazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-7-6-13-11(14)10(15)8-2-4-9(12)5-3-8/h2-7,10,15H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLMBYIRRCQVAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=C(C=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497853-95-9 |
Source
|
Record name | (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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